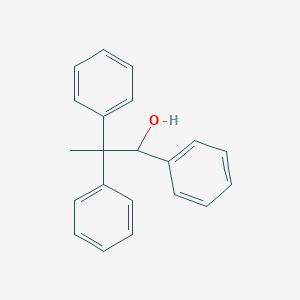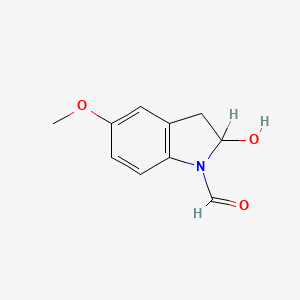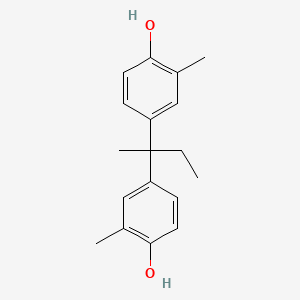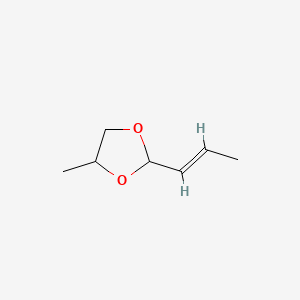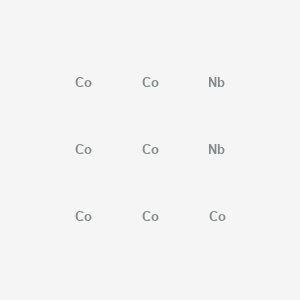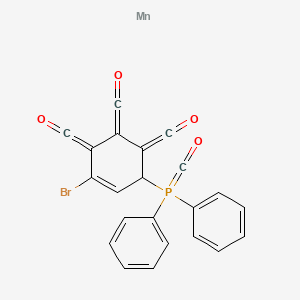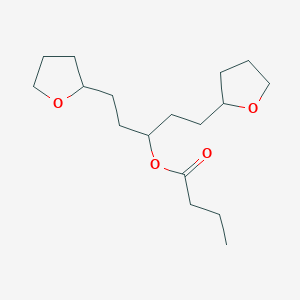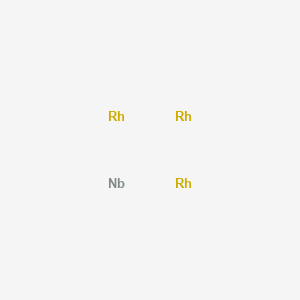
Niobium;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium and rhodium are transition metals known for their unique properties and applications. Niobium, with atomic number 41, is a soft, grey, crystalline, ductile metal, often used in alloys and superconductive magnets . Rhodium, with atomic number 45, is a rare, silvery-white, hard metal, primarily used in catalytic converters and as a catalyst in various chemical reactions . The combination of niobium and rhodium forms a compound that leverages the properties of both metals, making it valuable in various scientific and industrial applications.
Preparation Methods
The preparation of niobium-rhodium compounds typically involves the following methods:
Chemical Reactions Analysis
Niobium-rhodium compounds undergo various chemical reactions, including:
Oxidation: Niobium readily forms a stable oxide layer at room temperature, which prevents further oxidation.
Reduction: Rhodium complexes can undergo reduction reactions, often facilitated by hydrogen or other reducing agents.
Substitution: Both niobium and rhodium can participate in substitution reactions, where ligands or atoms in the compound are replaced by others.
Common reagents used in these reactions include hydrogen, oxygen, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Niobium-rhodium compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of niobium-rhodium compounds varies depending on their application:
Comparison with Similar Compounds
Niobium-rhodium compounds can be compared with other similar compounds, such as:
Niobium-Tantalum Compounds: Niobium and tantalum have similar properties and are often found together in ores.
Rhodium-Palladium Compounds: Rhodium and palladium are both used as catalysts, but rhodium is more effective in certain reactions due to its unique electronic properties.
Properties
CAS No. |
12034-74-1 |
|---|---|
Molecular Formula |
NbRh3 |
Molecular Weight |
401.6228 g/mol |
IUPAC Name |
niobium;rhodium |
InChI |
InChI=1S/Nb.3Rh |
InChI Key |
AIRZQXOOXAHQMH-UHFFFAOYSA-N |
Canonical SMILES |
[Nb].[Rh].[Rh].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


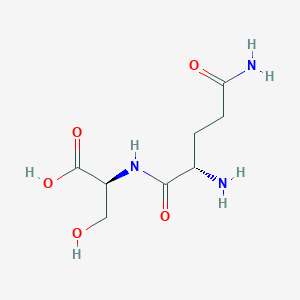
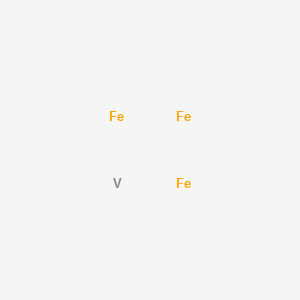
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
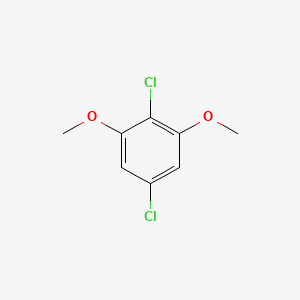
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
